molecular formula C14H19N5O2S B5346329 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE

Cat. No.: B5346329
M. Wt: 321.40 g/mol
InChI Key: FZQXBGWRSPHLQV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-12-13(11-17(2)16-12)22(20,21)19-9-7-18(8-10-19)14-5-3-4-6-15-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXBGWRSPHLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazines with 1,3-diketones to form pyrazole intermediates, followed by further functionalization to introduce the sulfone and piperazine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and the use of eco-friendly catalysts, are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-PYRIDYL)PIPERAZINO] SULFONE is unique due to the combination of the pyrazole, pyridine, and sulfone groups in a single molecule. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

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